molecular formula C13H10F3NS B8307640 2-(Benzylthio)-6-(trifluoromethyl)pyridine

2-(Benzylthio)-6-(trifluoromethyl)pyridine

Cat. No.: B8307640
M. Wt: 269.29 g/mol
InChI Key: QJUYVORYZPTAGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylthio)-6-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C13H10F3NS and its molecular weight is 269.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H10F3NS

Molecular Weight

269.29 g/mol

IUPAC Name

2-benzylsulfanyl-6-(trifluoromethyl)pyridine

InChI

InChI=1S/C13H10F3NS/c14-13(15,16)11-7-4-8-12(17-11)18-9-10-5-2-1-3-6-10/h1-8H,9H2

InChI Key

QJUYVORYZPTAGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC(=N2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (0.170 g, 4.24 mmol) in tetrahydrofuran (10 mL) was added phenylmethanethiol (0.338 ml, 2.88 mmol) dropwise at 0° C. The reaction mixture was stirred at 0° C. for 15 minutes then 2-fluoro-6-(trifluoromethyl)pyridine (0.365 ml, 3.03 mmol) was added dropwise. The reaction mixture was stirred at 0° C. for 30 minutes. Methanol (1 mL) was added carefully and the reaction mixture was stirred at 0° C. for a further 10 minutes then water (5 mL) and dichloromethane (10 mL) were added. The organic layer was recovered using a phase separator cartridge then concentrated in vacuo to give 2-(benzylthio)-6-(trifluoromethyl)pyridine (538 mg) as a colourless oil. LCMS (Method F, ES-API): RT 2.80 min, m+H=270.1.
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.338 mL
Type
reactant
Reaction Step Two
Quantity
0.365 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

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